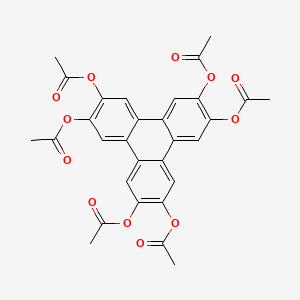

2,3,6,7,10,11-Hexaacetoxytriphenylene

Übersicht

Beschreibung

2,3,6,7,10,11-Hexaacetoxytriphenylene (CAS# 32829-08-6) is a chemical compound with the molecular formula C30H24O12 and a molecular weight of 576.5 . It is used in the preparation of ultrafast photoinduced electron transfer in face-to-face charge-transfer π-complexes of planar porphyrins and hexaazatriphenylene derivatives .

Synthesis Analysis

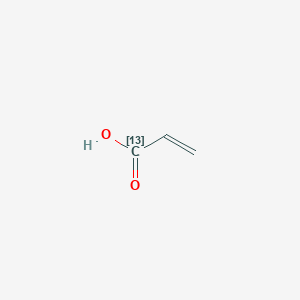

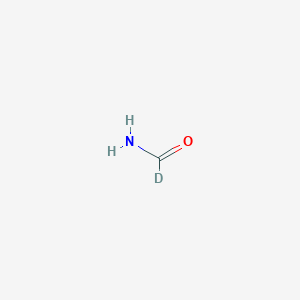

An efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives has been reported . This involves the anodic treatment of catechol ketals and subsequent acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive acetonitrile .Molecular Structure Analysis

The molecular structure of this compound consists of a triphenylene core with six acetoxy groups attached to it .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 760.6±60.0 °C and a predicted density of 1.380±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

2,3,6,7,10,11-Hexamethoxytriphenylene, a derivative of 2,3,6,7,10,11-Hexaacetoxytriphenylene, can be prepared through oxidative trimerization of 1,2-dimethoxybenzene, yielding nearly quantitative yield and high purity. This method, demonstrating efficient synthesis, can be applied to other alkoxy-substituted triphenylenes (Naarmann, Hanack, & Mattmer, 1994).

Crystal Structures and Mesophases

Crystal structures of oxy-substituted triphenylene premesogens, including 2,3,6,7,10,11-hexamethoxytriphenylene, were found to differ significantly from those expected in discotic columnar behavior. This insight helps understand the structural forces leading to mesophase behavior in such systems, indicating that the behavior is governed more by alkyl groups than by the stacking of the aromatic core (Andresen, Krebs, Thorup, & Bechgaard, 2000).

Photophysical Properties

The fluorescence properties of 2,3,6,7,10,11-hexa-n-hexyloxytriphenylene, a related compound, have been studied in various phases, showing significant insights into energy migration and exciton dynamics in organized phases, which can be extrapolated to similar compounds (Markovitsi, Lécuyer, Lianos, & Malthěte, 1991).

Electroorganic Synthesis

An electroorganic synthesis method for producing 2,3,6,7,10,11-Hexahydroxytriphenylene, related to Hexaacetoxytriphenylene, offers an efficient, superior alternative to chemical methods. This protocol uses cyclic voltammetry studies and provides a product of good quality and purity (Regenbrecht & Waldvogel, 2012).

Electronic Conductivity

In the study of electronic conductivity, compounds like 2,3,6,7,10,11-hexa-hexyloxytriphenylene show a transformation into a p-type semiconductor when doped with Lewis acids. This finding, relevant to Hexaacetoxytriphenylene, underlines the potential of such compounds in semiconductor applications (Boden, Bushby, Clements, Jesudason, Knowles, & Williams, 1988).

Metal-Organic Frameworks (MOFs)

Research into trinuclear complexes and MOFs using hexahydroxytriphenylene, a compound structurally related to Hexaacetoxytriphenylene, provides insights into the spin exchange interactions in conductive MOFs, opening pathways for understanding two-dimensional materials with delocalized electrons (Yang, He, & Dincǎ, 2019).

Eigenschaften

IUPAC Name |

(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHQSUTXVUOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473932 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32829-08-6 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

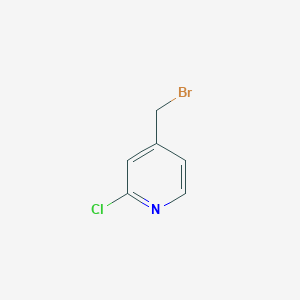

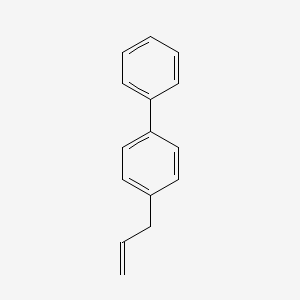

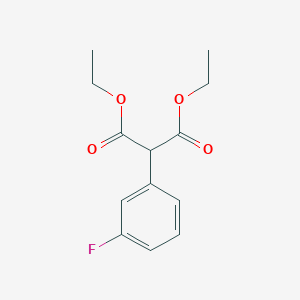

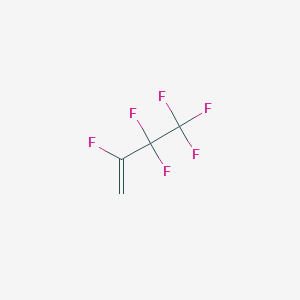

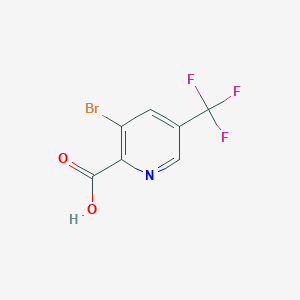

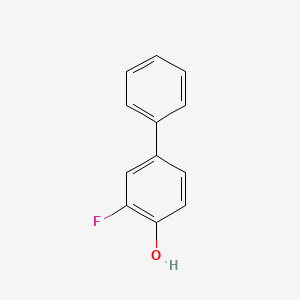

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,6,7,10,11-hexaacetoxytriphenylene impact the performance of organic solar cells?

A1: The research demonstrates that incorporating a small amount (3 wt%) of this compound (DLC 2) into the active layer of a poly(3-hexylthiophene):[6,6]-phenyl-C61-butyric acid methyl ester (P3HT:PC61BM) bulk-heterojunction organic photovoltaic device leads to improved power conversion efficiency []. This enhancement is attributed to the self-assembling ability and high charge carrier mobility of DLC 2, which likely optimizes the morphology of the active layer and facilitates charge transport.

Q2: What are the potential advantages of using discotic liquid crystals like this compound in organic photovoltaic devices?

A2: Discotic liquid crystals, including this compound, offer several potential advantages for organic photovoltaic applications []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.